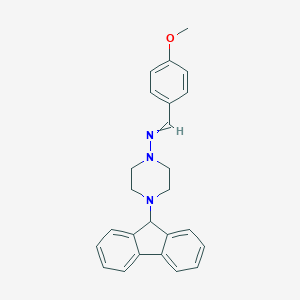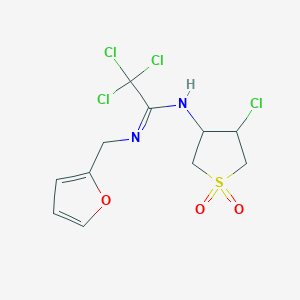![molecular formula C20H13F2N3O2S B381687 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381687.png)
3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a difluoromethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Difluoromethoxybenzylidene Moiety: This step involves the condensation of 4-(difluoromethoxy)benzaldehyde with an amino group on the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.
Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a benzyl group.
Substitution: The phenyl group and the difluoromethoxybenzylidene moiety can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.
Medicine
Medicinally, 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **3-{[4-(difluoromethoxy)benzylidene]amino}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **3-{[4-(methoxy)benzylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **3-{[4-(fluoromethoxy)benzylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its difluoromethoxybenzylidene moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C20H13F2N3O2S |
|---|---|
Molecular Weight |
397.4g/mol |
IUPAC Name |
3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13F2N3O2S/c21-20(22)27-15-8-6-13(7-9-15)11-24-25-12-23-18-16(19(25)26)10-17(28-18)14-4-2-1-3-5-14/h1-12,20H/b24-11+ |
InChI Key |
AEEVFDKUTGRTND-BHGWPJFGSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(C=C4)OC(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381605.png)
![4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-4-ium-1-yl]ethanimidoyl}-2-methoxyphenolate](/img/structure/B381606.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(thiophen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B381607.png)
![4-(9H-fluoren-9-yl)-N-[1-(2-naphthyl)ethylidene]-1-piperazinamine](/img/structure/B381608.png)
![5-(4-chlorophenyl)-4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B381611.png)

![N-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381613.png)
![1-Ethyl-3-[[2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B381615.png)
![4-{[1-(4-chlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381617.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B381619.png)
![5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B381620.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
